4-Phthalimidomethylbenzyl bromide
Description
4-Phthalimidomethylbenzyl bromide is a benzyl bromide derivative featuring a phthalimide group attached to the benzyl ring via a methylene (-CH₂-) linker. The phthalimide group, a bulky electron-withdrawing moiety, significantly influences the compound’s reactivity and physical properties. Applications likely include its use as an intermediate in pharmaceutical synthesis, particularly where protective group strategies or controlled reactivity are required.
Properties
CAS No. |
101367-16-2 |
|---|---|
Molecular Formula |
C16H12BrNO2 |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
2-[[4-(bromomethyl)phenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12BrNO2/c17-9-11-5-7-12(8-6-11)10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |
InChI Key |
NRRIJQFTKBSLCB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CBr |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)CBr |
Synonyms |
p-broMoxylylphthaliMide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Benzyl Bromide Derivatives
The reactivity, stability, and applications of benzyl bromides are highly dependent on their substituents. Below is a comparative analysis of 4-Phthalimidomethylbenzyl bromide with structurally related compounds:
Table 1: Key Properties of Benzyl Bromide Derivatives
*EDG = Electron-Donating Group, EWG = Electron-Withdrawing Group.
*Reactivity trends reflect steric and electronic effects.
Key Findings
Electronic Effects :
- Electron-withdrawing groups (e.g., nitro, phthalimide) increase the electrophilicity of the benzyl carbon, enhancing SN2 reactivity. However, bulky substituents like phthalimide or bromo introduce steric hindrance, offsetting this effect.
- 4-Nitrobenzyl bromide exhibits the highest reactivity due to the strong electron-withdrawing nitro group, while 4-Phthalimidomethylbenzyl bromide’s reactivity is reduced by steric bulk.
Steric Hindrance :
- 4-Phthalimidomethylbenzyl bromide’s phthalimide group creates significant steric barriers, making it less reactive than smaller EWGs (e.g., fluoro) but more reactive than EDGs (e.g., methoxy).
Applications :
- 4-Methoxybenzyl bromide : Preferred in drug synthesis due to balanced reactivity and stability.
- 4-Fluorobenzyl bromide : Used in agrochemicals for its high reactivity and fluorine’s metabolic stability.
- 4-Phthalimidomethylbenzyl bromide : Likely employed in niche synthetic routes requiring temporary protection of amines or controlled release mechanisms.
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